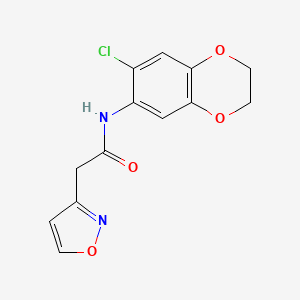
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of indazole derivatives and is synthesized using various methods. In
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival, leading to cell death. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, thereby limiting the blood supply to tumors. In addition, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone in lab experiments include its potential applications in medicine and pharmacology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential applications in the development of new drugs for cancer, bacterial and fungal infections, and inflammation. Additionally, future research could focus on the development of new synthesis methods to improve the yield and purity of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone.
In conclusion, 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Future research could focus on further investigating its mechanism of action, exploring its potential applications in the development of new drugs, and developing new synthesis methods to improve its yield and purity.
Synthesis Methods
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone can be synthesized using different methods, including the reaction of 4-methylazepan-1-amine with 1H-indazole-3-carboxylic acid, followed by the addition of a coupling reagent. Another method involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylazepan-1-ylmagnesium bromide, followed by the addition of a coupling reagent. These methods have been optimized to produce high yields of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone.
Scientific Research Applications
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-5-4-9-18(10-8-11)15(19)14-12-6-2-3-7-13(12)16-17-14/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQOROVIWAFMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)


![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)